![molecular formula C20H18N8O2 B2843212 (4-(6-(1H-1,2,4-三唑-1-基)吡啶并[3-yl]嘧啶-3-基)哌嗪-1-基)(2-羟基喹啉-4-基)甲酮 CAS No. 1798512-68-1](/img/structure/B2843212.png)

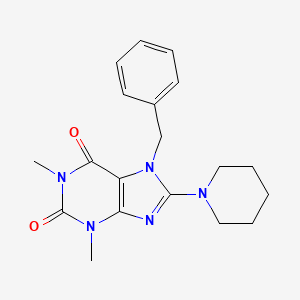

(4-(6-(1H-1,2,4-三唑-1-基)吡啶并[3-yl]嘧啶-3-基)哌嗪-1-基)(2-羟基喹啉-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

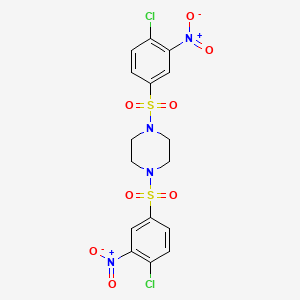

The compound contains several functional groups including a 1,2,4-triazole, pyridazine, piperazine, and quinoline. Compounds containing these functional groups are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups offers various sites for reactions .科学研究应用

镇痛和抗炎应用

- 包括具有哌嗪结构的化合物在内的芳基吡哒嗪酮的曼尼希碱已被合成,并对其镇痛和抗炎活性进行了检查。发现这些化合物具有有希望的镇痛和抗炎特性,其中一些在特定测试中显示出比传统药物(如乙酰水杨酸)更强的活性(Gökçe et al., 2005)。

抗菌活性

- 一些新的 1,2,4-三唑衍生物已从涉及类似化合物的反应中合成。发现这些衍生物对一系列微生物具有良好或中等的抗菌活性(Bektaş et al., 2007)。

潜在的中枢神经系统兴奋剂活性

- 一项关于与咪唑和嘧啶稠合的 5,8-甲烷喹唑啉和伯烷-三嗪合成的研究报告称,没有一种化合物显示出任何令人满意的中枢神经系统兴奋剂活性,表明实现所需的 CNS 效应的复杂性(Nagai et al., 2001)。

作用机制

Target of Action

The primary targets of the compound, also known as (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone, are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing breast cancer cells and HCT-116 representing colon cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death . The compound’s ability to induce apoptosis in cancer cells indicates that it may affect proteins and enzymes involved in these pathways, leading to downstream effects such as the activation of caspases, a family of proteins involved in apoptosis .

Pharmacokinetics

The compound’s ability to inhibit cancer cell proliferation suggests that it is able to reach its target sites in the body

Result of Action

The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to a decrease in the size of the tumor and potentially slows the progression of the disease . Some of the synthesized compounds have shown promising cytotoxic activity against cancer cell lines, with IC50 values lower than 12 μM .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and induce apoptosis . .

未来方向

属性

IUPAC Name |

4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8O2/c29-19-11-15(14-3-1-2-4-16(14)23-19)20(30)27-9-7-26(8-10-27)17-5-6-18(25-24-17)28-13-21-12-22-28/h1-6,11-13H,7-10H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOBZILXMPXREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2843129.png)

![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)

![1-tert-butyl-3-methyl-4-[(pentafluorophenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2843140.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2843144.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)

![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)